5-Methyl-2-nitropyridin-3-ol
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Overview
Description
5-Methyl-2-nitropyridin-3-ol is a chemical compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitropyridin-3-ol typically involves nitration of 5-methylpyridin-3-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-nitropyridin-3-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 5-Methyl-2-aminopyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 5-Carboxy-2-nitropyridin-3-ol.
Scientific Research Applications
5-Methyl-2-nitropyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Nitropyridin-2-ol: Similar structure but lacks the methyl group at the 5-position.
2-Methyl-5-nitropyridin-3-ol: Similar structure but with different substitution pattern.
3-Nitropyridin-2-ol: Similar structure but with different substitution pattern.
Properties
IUPAC Name |
5-methyl-2-nitropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(9)6(7-3-4)8(10)11/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESHDHSFWWFFFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617777 |
Source
|
Record name | 5-Methyl-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-88-8 |
Source
|
Record name | 5-Methyl-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-nitropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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